molecular formula C27H24FN9O2 B609079 5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one CAS No. 1235995-16-0

5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one

Cat. No.: B609079
CAS No.: 1235995-16-0
M. Wt: 525.5 g/mol
InChI Key: RETOYYSEVCBIRN-JIPXPUAJSA-N
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Description

MK-1421 is a potent and selective antagonist of the somatostatin subtype-3 receptor. This compound has been identified as a development candidate for the treatment of type 2 diabetes. It has shown excellent efficacy in preclinical models, particularly in regulating glucose-dependent insulin secretion .

Preparation Methods

The synthesis of MK-1421 involves a Pictet-Spengler cyclization of phenyl imidazolyl tryptamine with the appropriate aldehyde . This method ensures the formation of the tetrahydro-β-carboline core structure, which is crucial for its biological activity. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to facilitate the cyclization process.

Chemical Reactions Analysis

MK-1421 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

MK-1421 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the structure-activity relationships of somatostatin receptor antagonists.

    Biology: MK-1421 is employed in research to understand the role of somatostatin receptors in various physiological processes.

    Medicine: The compound is being investigated for its potential therapeutic effects in managing type 2 diabetes by regulating insulin secretion.

    Industry: MK-1421 can be used in the development of new drugs targeting somatostatin receptors.

Mechanism of Action

MK-1421 exerts its effects by binding to the somatostatin subtype-3 receptor, thereby blocking its activity. This interaction leads to the regulation of insulin secretion from pancreatic beta cells. The molecular targets involved include the somatostatin receptor and downstream signaling pathways that modulate glucose metabolism .

Comparison with Similar Compounds

MK-1421 is unique compared to other somatostatin receptor antagonists due to its high selectivity and potency for the somatostatin subtype-3 receptor. Similar compounds include:

    MK-4256: Another somatostatin receptor antagonist with similar biological activity but different selectivity profiles.

    MK-3102: A dipeptidyl peptidase IV inhibitor used for the treatment of type 2 diabetes, which works through a different mechanism.

The uniqueness of MK-1421 lies in its ability to selectively target the somatostatin subtype-3 receptor, making it a promising candidate for therapeutic applications in diabetes management .

Properties

CAS No.

1235995-16-0

Molecular Formula

C27H24FN9O2

Molecular Weight

525.5 g/mol

IUPAC Name

5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C27H24FN9O2/c1-3-37-14-15(11-31-37)27(25-35-36(2)26(38)39-25)23-18(17-6-4-5-7-19(17)32-23)10-21(34-27)24-30-13-22(33-24)20-9-8-16(28)12-29-20/h4-9,11-14,21,32,34H,3,10H2,1-2H3,(H,30,33)/t21-,27-/m1/s1

InChI Key

RETOYYSEVCBIRN-JIPXPUAJSA-N

SMILES

CCN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C

Isomeric SMILES

CCN1C=C(C=N1)[C@@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C

Canonical SMILES

CCN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK1421;  MK 1421;  MK-1421

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one
Reactant of Route 2
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one
Reactant of Route 3
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one
Reactant of Route 4
Reactant of Route 4
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one
Reactant of Route 5
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one
Reactant of Route 6
5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one

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